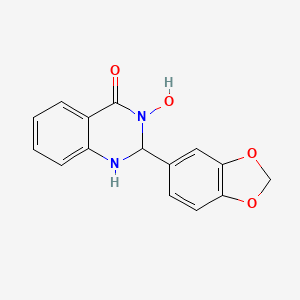
2-(1,3-Benzodioxol-5-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one is a member of quinazolines.
Aplicaciones Científicas De Investigación
Steric Effects and Pharmacologic Activity
The study by Nichols and Kostuba (1979) explored the steric effects of substituents on phenethylamine hallucinogens, specifically focusing on 3,4-(Methylenedioxy)amphetamine analogues that are alkylated on the dioxole ring. The research compared these compounds with known psychotomimetic agents like 3,4-(methylenedioxy)amphetamine (MDA) for their pharmacologic effects in mice, indicating that specific molecular configurations are crucial for activity, highlighting the importance of steric factors in determining the pharmacologic profiles of these compounds (Nichols & Kostuba, 1979).
Crystal Structure and Potential Therapeutic Applications
Wu et al. (2014) synthesized a series of benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine (1-BCP), and analyzed their crystal structures. These compounds were evaluated for their potential as allosteric modulators of the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor. Moreover, their anti-fatigue effects were studied, showing that certain compounds enhanced the forced swimming capacity in mice, indicating potential therapeutic applications for fatigue-related conditions (Wu et al., 2014).
Serotonin-3 Receptor Antagonistic Activity
Harada et al. (1995) conducted Structure-activity relationship (SAR) studies, focusing on serotonin-3 (5-HT3) receptor antagonists. The research showed that certain compounds demonstrated potent 5-HT3 receptor antagonistic activity, suggesting potential applications in areas where the modulation of 5-HT3 receptors is relevant, such as in the treatment of conditions like nausea and anxiety (Harada et al., 1995).
AMPA Receptor Antagonists and Antiepileptic Potential
Citraro et al. (2006) examined the effects of non-competitive AMPA receptor antagonists in an animal model of generalized absence epilepsy. The study provides insights into the potential antiepileptic applications of these compounds, suggesting their role in the modulation of specific neuronal pathways related to epilepsy (Citraro et al., 2006).
Tubulin-Binding Tumor-Vascular Disrupting Agents
Cui et al. (2017) discovered a promising anticancer lead compound that demonstrated significant inhibition of tumor growth and exhibited high antiproliferative activity. The compound and its analogues were identified as a novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs), indicating potential applications in cancer therapy (Cui et al., 2017).
Propiedades
Nombre del producto |
2-(1,3-Benzodioxol-5-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one |
|---|---|
Fórmula molecular |
C15H12N2O4 |
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C15H12N2O4/c18-15-10-3-1-2-4-11(10)16-14(17(15)19)9-5-6-12-13(7-9)21-8-20-12/h1-7,14,16,19H,8H2 |
Clave InChI |
LCMASBMIPGOXBS-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3O |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



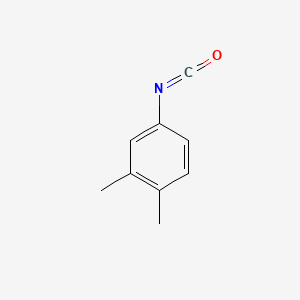
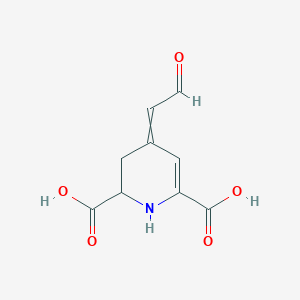
![4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B1227986.png)

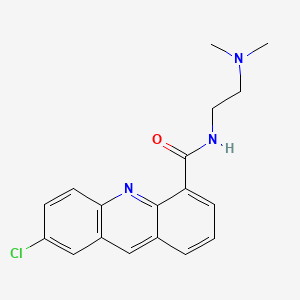
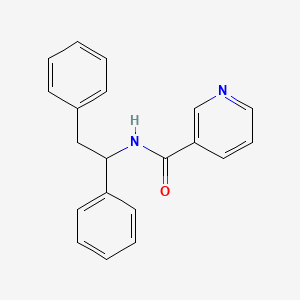
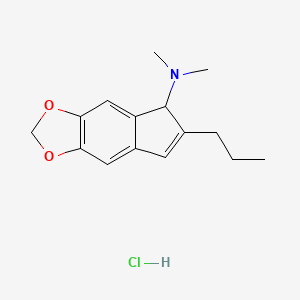
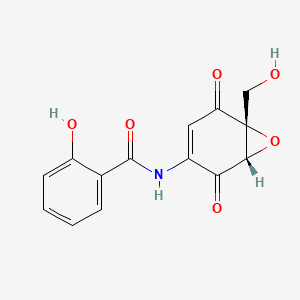


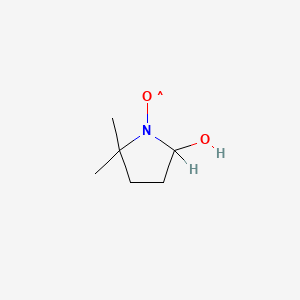
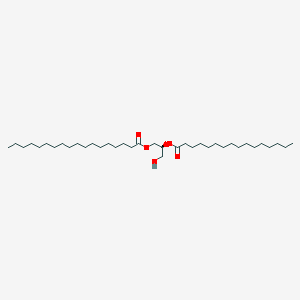

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolamine](/img/structure/B1228006.png)